(+-)-Goitrin

thyroid hormone biosynthesis monoiodotyrosine diiodotyrosine

(±)-Goitrin (13997-13-2) is the racemic mixture of antiviral (R)-goitrin and antithyroid (S)-goitrin, delivering a composite pharmacological profile unobtainable from single enantiomers. Unlike classical thionamides that inhibit both MIT and DIT iodination, goitrin selectively targets DIT formation, enabling targeted investigation of the MIT-DIT coupling reaction. With 56% oral bioavailability and six characterized metabolites, it is an essential benchmark for enantiomer-specific pharmacology and formulation-dependent bioavailability studies. Procure high-purity racemic (±)-goitrin for reproducible stereochemistry-driven results.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 13997-13-2
Cat. No. B10789275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Goitrin
CAS13997-13-2
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC=CC1CNC(=S)O1
InChIInChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)
InChIKeyUZQVYLOFLQICCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procuring (±)-Goitrin (CAS 13997-13-2) Requires Distinct Specification from General Antithyroid or Antiviral Candidates


(±)-Goitrin (CAS 13997-13-2), a racemic mixture of (R)- and (S)-goitrin, is a sulfur-containing oxazolidine-2-thione alkaloid derived from glucosinolate precursors found in cruciferous vegetables and Isatis indigotica (Radix Isatidis) [1]. This compound exhibits dual functional characteristics, with (R)-goitrin primarily associated with antiviral activity and (S)-goitrin with antithyroid effects [2]. Procurement of (±)-goitrin as a research reagent requires understanding that its activity profile is stereochemically driven and that its inhibitory profile on thyroid hormone biosynthesis differs mechanistically from classical thionamide antithyroid drugs [3].

Why In-Class Goitrogens and Glucosinolate Derivatives Cannot Be Used as Drop-in Replacements for (±)-Goitrin


Generic substitution among goitrogens and glucosinolate-derived compounds fails due to fundamentally divergent stereochemistry-dependent bioactivity profiles, distinct precursor requirements for bioactivation, and mechanistic differences in thyroid hormone biosynthesis inhibition. The (R)- and (S)-enantiomers of goitrin exhibit completely distinct pharmacological activities—antiviral versus antithyroid—while racemic (±)-goitrin produces a composite effect not replicable by single enantiomers [1]. Furthermore, the glucosinolate precursor progoitrin lacks antithyroid activity until enzymatic conversion to goitrin [2], and goitrin's inhibition pattern (weak MIT inhibition versus strong DIT inhibition) differs substantially from classical antithyroid drugs like propylthiouracil and methimazole [3]. These multiple, intersecting axes of differentiation preclude simple interchange with analogs.

Quantitative Comparative Evidence for (±)-Goitrin: Direct Head-to-Head Data Against Closest Analogs and In-Class Candidates


Differential Inhibition of MIT Versus DIT Formation: Goitrin Shows Markedly Weaker MIT Inhibition Compared to Classical Antithyroid Drugs

In a direct head-to-head in vitro comparison of multiple goitrogens in rat thyroid gland preparations, goitrin demonstrated the weakest inhibition of monoiodotyrosine (MIT) formation among all tested compounds while maintaining moderate inhibition of diiodotyrosine (DIT) formation. This differential pattern contrasts with 1-methyl-2-mercaptoimidazole (MIA), propylthiouracil (PTU), thiouracil (TU), and thiourea, all of which showed more balanced MIT/DIT inhibition profiles [1].

thyroid hormone biosynthesis monoiodotyrosine diiodotyrosine antithyroid mechanism goitrogen comparison

Progoitrin Precursor Lacks Antithyroid Activity: (±)-Goitrin's Bioactivity Requires Enzymatic Activation That Progoitrin Alone Cannot Provide

A direct comparative study established that progoitrin, the glucosinolate precursor of goitrin, does not possess any antithyroid activity in vitro, whereas goitrin derived from progoitrin hydrolysis is active [1]. This establishes that progoitrin cannot substitute for goitrin in antithyroid assays without the presence of myrosinase or appropriate hydrolytic conditions. Under heat stress or physiological conditions lacking myrosinase, progoitrin and epiprogoitrin fail to undergo conversion to active goitrin [2].

glucosinolate bioactivation progoitrin myrosinase thyroid peroxidase inhibition

Rank-Order Antiviral Potency: Progoitrin > Goitrin > Epigoitrin > Epiprogoitrin Against Influenza A (H1N1)

In a comprehensive in vitro and in ovo evaluation of four structurally related glucosinolate derivatives, a clear rank order of antiviral potency against influenza A virus (H1N1) was established: progoitrin > goitrin > epigoitrin > epiprogoitrin [1]. All four compounds exhibited dose-dependent inhibition without cytotoxicity, but their relative potencies differ. The (S)-goitrin enantiomer specifically demonstrates anti-influenza virus (H1N1) activity with an IC50 of 0.19 μM in Madin-Darby canine kidney (MDCK) cells [2]. This potency differs from epigoitrin (R-goitrin), which shows an IC50 of approximately 1 mM in RAW 264.7 macrophage proliferation inhibition [3].

influenza A antiviral activity H1N1 MDCK cells IC50 ranking

Comparative In Vivo Antithyroid Dose-Response: (±)-Goitrin Produces Dose-Dependent Thyroid Weight Increase in Chicks

Dietary administration of (±)-goitrin at concentrations of 0.06-0.18% produces dose-dependent increases in thyroid weight in chicks . A separate study administering three different levels of goitrin (0.0125%, 0.025%, and 0.05% in diet) for 14 days to chicks further demonstrated dose-dependent effects on intrathyroidal hormone synthesis and release [1]. This dose-response relationship is distinct from that of classical thionamide drugs and provides a quantifiable in vivo goitrogenic benchmark.

in vivo goitrogenicity thyroid weight dose-response dietary administration

Pharmacokinetic Characterization: R,S-Goitrin Shows Defined ADME Parameters Enabling Preclinical Dosing Predictability

A comprehensive ADME study of R,S-goitrin in rats demonstrated oral bioavailability of 56.33% with dose-dependent increases in Cmax and AUC across 0.1, 0.3, and 1 g/kg doses of Radix Isatidis extract [1]. Plasma protein binding ranged from 13% to 16.4% across species [1]. R,S-goitrin was primarily excreted via urine, accounting for 56% of the administered dose, and widely distributed to immune organs (adrenal glands, thymus, lymph nodes), liver, spleen, and gastrointestinal tract [1]. Notably, in vivo exposure (AUC and Cmax) of R,S-goitrin was higher after dosing with the herbal extract compared to the pure monomer at equal R,S-goitrin dosage, indicating matrix effects on absorption [1].

pharmacokinetics ADME bioavailability plasma protein binding tissue distribution

High-Value Research and Industrial Application Scenarios for (±)-Goitrin Based on Quantified Differentiation


Mechanistic Studies of Differential MIT Versus DIT Inhibition in Thyroid Hormone Biosynthesis

Researchers investigating the specific enzymatic steps of thyroid hormone synthesis can utilize (±)-goitrin as a selective tool compound to probe the MIT versus DIT formation pathways. Unlike classical antithyroid drugs that potently inhibit both iodination steps, goitrin shows minimal MIT inhibition while maintaining moderate DIT inhibition [1]. This differential profile allows for targeted investigation of the coupling reaction between MIT and DIT independent of the initial tyrosine iodination step, making goitrin uniquely valuable for dissecting the biosynthetic sequence [1].

Enantiomer-Specific Pharmacological Studies Using Racemic (±)-Goitrin as a Defined Benchmark

Because the (R)- and (S)-enantiomers of goitrin exhibit fundamentally distinct biological activities—antiviral versus antithyroid [1]—racemic (±)-goitrin serves as a critical benchmark compound for enantiomer-specific pharmacological investigations. Studies can use the racemic mixture to establish baseline composite activity before evaluating pure enantiomers individually, enabling quantification of enantiomer-specific contributions to observed effects [2]. This is particularly relevant for research on Isatis indigotica-derived formulations where the (R)/(S) ratio affects therapeutic outcome [3].

Preclinical In Vivo Goitrogenicity Studies Requiring Dose-Response Calibration in Avian Models

Investigators conducting in vivo antithyroid studies in chick models can leverage the established dose-response range of dietary (±)-goitrin (0.0125-0.18%) to achieve graded goitrogenic effects [1]. The dose-dependent thyroid weight increase and intrathyroidal hormone synthesis inhibition at defined dietary concentrations [2] provide a calibrated system for studying goitrogen-induced thyroid pathophysiology, nutritional goitrogenicity, or the effects of dietary cruciferous vegetable components on avian thyroid function [1].

Pharmacokinetic and Metabolism Studies Leveraging Characterized ADME Profile and Defined Metabolic Pathways

The comprehensive ADME characterization of R,S-goitrin—including 56.33% oral bioavailability, 13-16.4% plasma protein binding, tissue distribution to immune organs, and 56% urinary excretion [1]—supports its use in preclinical pharmacokinetic studies. The identification of six metabolites formed via demethylation, acetylation, glutathionylation, and oxygenation pathways [2] enables metabolism-focused investigations, while the observed matrix effect (higher exposure from herbal extract versus pure monomer) [1] makes (±)-goitrin valuable for studying formulation-dependent bioavailability changes in natural product research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Goitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.